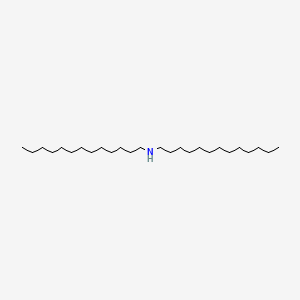
3,7-Dihydroxy-2-Naphthoesäure
Übersicht
Beschreibung
3,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID is an organic compound belonging to the class of naphthalenecarboxylic acids. These compounds contain a naphthalene moiety, which bears a carboxylic acid group at one or more positions. Naphthalene is a bicyclic compound made up of two fused benzene rings
Wissenschaftliche Forschungsanwendungen
3,7-DIHYDROXYNAPHTHALEN-2-CARBONSÄURE hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese verschiedener organischer Verbindungen und Farbstoffe verwendet.
Biologie: Untersucht wegen seiner potenziellen Rolle bei der Enzyminhibition und als Substrat für bestimmte biochemische Reaktionen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und antikanzerogener Aktivitäten.
Industrie: Wird bei der Produktion von Pigmenten, Antioxidantien und anderen Industriechemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3,7-DIHYDROXYNAPHTHALEN-2-CARBONSÄURE beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. So kann es beispielsweise bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so ihre katalytische Aktivität blockiert. Die Verbindung kann auch Zellprozesse stören, indem sie mit Signaltransduktionswegen interferiert oder den zellulären Redoxzustand verändert .
Wirkmechanismus
Target of Action
The primary target of 3,7-Dihydroxy-2-naphthoic acid is the enzyme NcsB1 , an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin .
Mode of Action
3,7-Dihydroxy-2-naphthoic acid interacts with its target, NcsB1, by serving as a substrate for the enzyme. The compound undergoes O-methylation catalyzed by NcsB1 . This interaction results in changes to the compound, leading to the production of 2,7-dihydroxy-5-methyl-1-naphthoic acid .
Biochemical Pathways
The interaction of 3,7-Dihydroxy-2-naphthoic acid with NcsB1 is part of the broader pathway for the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin . The O-methylation of the compound contributes to the formation of this antibiotic, which has significant biological activity.
Result of Action
The molecular and cellular effects of 3,7-Dihydroxy-2-naphthoic acid’s action primarily relate to its role in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin . By serving as a substrate for the enzyme NcsB1, the compound contributes to the formation of this antibiotic, which can have significant antitumor effects.
Biochemische Analyse
. .
Biochemical Properties
The exact biochemical properties of 3,7-Dihydroxy-2-naphthoic acid are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. These interactions are crucial for its role in biochemical reactions .
Cellular Effects
3,7-Dihydroxy-2-naphthoic acid has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,7-Dihydroxy-2-naphthoic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Dihydroxy-2-naphthoic acid have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3,7-Dihydroxy-2-naphthoic acid vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
3,7-Dihydroxy-2-naphthoic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
3,7-Dihydroxy-2-naphthoic acid is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 3,7-Dihydroxy-2-naphthoic acid and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,7-DIHYDROXYNAPHTHALEN-2-CARBONSÄURE beinhaltet typischerweise die Hydroxylierung von Naphthalinderivaten. Eine übliche Methode ist die Hydroxylierung von 2-Naphthensäure unter Verwendung geeigneter Oxidationsmittel unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Essigsäure und Katalysatoren wie Kupfersalzen, um den Hydroxylierungsprozess zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von 3,7-DIHYDROXYNAPHTHALEN-2-CARBONSÄURE kann großtechnische Hydroxylierungsprozesse unter Verwendung von Durchflussreaktoren umfassen. Diese Reaktoren ermöglichen eine präzise Kontrolle der Reaktionsparameter und gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts. Die Verwendung von fortschrittlichen Katalysatoren und optimierten Reaktionsbedingungen erhöht die Effizienz des industriellen Produktionsprozesses weiter .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,7-DIHYDROXYNAPHTHALEN-2-CARBONSÄURE unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Dihydroderivate umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten am Naphthalinring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter Verwendung von Katalysatoren wie Aluminiumchlorid eingeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Naphthochinonen.
Reduktion: Bildung von Dihydroxyderivaten.
Substitution: Bildung von halogenierten oder nitrosubstituierten Naphthalinderivaten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,7-DIHYDROXYNAPHTHALEN-2-CARBONSÄURE
- 1,2-DIHYDROXYNAPHTHALEN
- 2-NAPHTHOL
Einzigartigkeit
3,7-DIHYDROXYNAPHTHALEN-2-CARBONSÄURE ist aufgrund seines spezifischen Hydroxylierungsmusters und der Positionierung der Carbonsäuregruppe einzigartig. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, die sie für bestimmte Anwendungen in Forschung und Industrie wertvoll machen .
Eigenschaften
IUPAC Name |
3,7-dihydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,12-13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWOUSYSNFCKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352988 | |
| Record name | 3,7-DIHYDROXY-2-NAPHTHOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83511-07-3 | |
| Record name | 3,7-DIHYDROXY-2-NAPHTHOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-Dihydroxy-2-naphthoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















